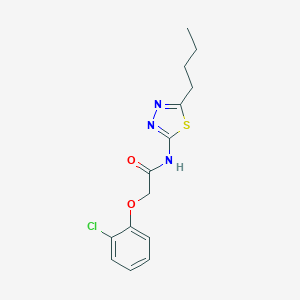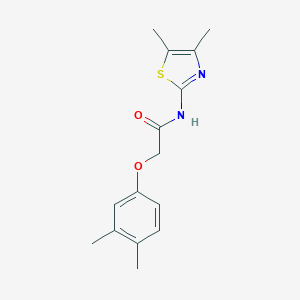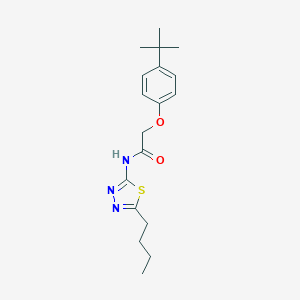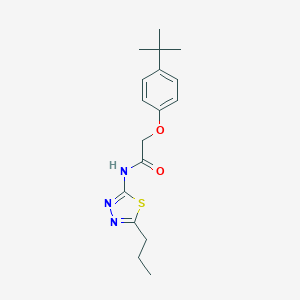![molecular formula C20H11BrF3N3O3S B284642 (5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B284642.png)
(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one is not fully understood. However, studies suggest that it may work by inhibiting various signaling pathways involved in cancer cell growth and survival. It may also work by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and protein kinase C. It has also been shown to decrease the expression of certain proteins involved in cancer cell survival, such as Bcl-2 and survivin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one in lab experiments is its potential as a therapeutic agent. Its anticancer, anti-inflammatory, and antioxidant properties make it a promising compound for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on (5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one. One direction is to further investigate its mechanism of action, in order to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics, in order to determine the most effective dosage and administration route. Additionally, further research is needed to explore its potential in the treatment of various diseases, such as cancer and inflammatory conditions.
Synthesemethoden
The synthesis of (5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one involves the reaction of 5-bromo-2-oxoindole-3-acetic acid with thiosemicarbazide and trifluoroacetic anhydride. This reaction leads to the formation of the thiazolone ring, which is a key structural feature of the compound. The final step involves the reaction of the thiazolone product with 3-(trifluoromethyl)aniline to form the desired compound.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one has shown promise in scientific research as a potential therapeutic agent. Studies have shown that this compound has anticancer properties, with the ability to inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory and oxidative stress-related conditions.
Eigenschaften
Molekularformel |
C20H11BrF3N3O3S |
|---|---|
Molekulargewicht |
510.3 g/mol |
IUPAC-Name |
(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H11BrF3N3O3S/c1-9(28)27-14-6-5-11(21)8-13(14)15(18(27)30)16-17(29)26-19(31-16)25-12-4-2-3-10(7-12)20(22,23)24/h2-8H,1H3,(H,25,26,29)/b16-15- |
InChI-Schlüssel |
IQWPVWHYWUHBAK-NXVVXOECSA-N |
Isomerische SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N=C(S3)NC4=CC=CC(=C4)C(F)(F)F)/C1=O |
SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C(=C3C(=O)N=C(S3)NC4=CC=CC(=C4)C(F)(F)F)C1=O |
Kanonische SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C(=C3C(=O)N=C(S3)NC4=CC=CC(=C4)C(F)(F)F)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chloro-3-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284561.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284563.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284565.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284567.png)
![2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284568.png)





![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B284582.png)
